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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective dosage and
administration of DREADD (Designer Receptors Exclusively Activated by Designer Drugs)
agonist 21 (C21), a second-generation chemogenetic actuator, in rodent models. This
document summarizes key quantitative data, details experimental protocols, and visualizes
relevant biological pathways and workflows to facilitate the successful implementation of
DREADD technology in neuroscience and related research fields.

Introduction

DREADD agonist 21 (11-(1-piperazinyl)-5H-dibenzolb,e][1][2]diazepine), also known as
Compound 21 (C21), is a potent and selective agonist for muscarinic-based DREADDs,
including the excitatory hM3Dq and inhibitory hM4Di receptors.[1][3] It offers an alternative to
the first-generation agonist Clozapine-N-Oxide (CNO), with the significant advantage of not
undergoing metabolic conversion to clozapine, thereby reducing concerns about off-target
effects associated with clozapine.[1][3][4] C21 exhibits excellent bioavailability, pharmacokinetic
properties, and brain penetrability, making it a valuable tool for in vivo studies.[1][3][5]
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The following tables summarize the effective dosages of C21 for activating hM3Dqg and hM4Di
DREADDSs in rodents, as reported in the literature. The optimal dose for a specific experiment
should be determined empirically, considering the animal model, target cell population, and
desired behavioral or physiological outcome.

Table 1: Effective Dosages of C21 for hM3Dg DREADD Activation in Mice

Dose Administrat  Animal Target Observed
) Reference
(mgl/kg) ion Route Model Neurons Effect
Lateral
] ) Increased
Intraperitonea Hypothalamic )
0.3 ) Mouse feeding [11[3]
[ (i.p.) VGAT )
behavior
neurons
Dose-
Lateral
) ) dependent
Intraperitonea Hypothalamic )
1.0 ) Mouse increase in [11[3]
[ (i.p.) VGAT ]
feeding
neurons ,
behavior
Maximal
Lateral )
) ) feeding
Intraperitonea Hypothalamic
3.0 ) Mouse response, [1][3]
[ (i.p.) VGAT o
similar to 3
neurons
mg/kg CNO
Dose-
Arcuate
) dependent
Intraperitonea Nucleus _
0.3-3.0 ) Mouse promotion of [11[3]
[ (i.p.) AgRP
food
neurons .
consumption
] D1 receptor- o
Intraperitonea , Activation of
0.1 ] Mouse expressing [6]
[ (i.p.) hM3Dq
neurons

Table 2: Effective Dosages of C21 for hM4Di DREADD Activation in Rodents
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Dose Administrat  Animal Target Observed
. Reference
(mgl/kg) ion Route Model Neurons Effect
Reversible
) inhibition of
] Nigral
Intraperitonea . _ neuronal
0.5 ) Rat (male) dopaminergic o [2][7]
[ (i.p.) activity
neurons
without off-
target effects
Significant
off-target
) Nigral increase in
Intraperitonea _ _
1.0 ip) Rat (male) dopaminergic  neuronal [2][7118]
i.p.
P neurons activity in
control
animals
Required for
hM4Di
] D1 receptor- activation, but
Intraperitonea )
1.0 ip) Mouse expressing produced off-  [6]
i.p.
P neurons target effects
in wild-type
mice
Suggested as
a suitable
Intraperitonea B dose range,
0.4-1.0 ) Mouse Not specified ) [5][9]
[ (i.p.) effective
within 15
minutes
Maintained
Subcutaneou Lateral )
putative
3.0 s (s.c.) then Mouse habenula [10]
. neural
i.p. neurons _ o
Inactivation
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Note on Off-Target Effects: Researchers should be aware of potential off-target effects of C21,
particularly at higher doses. Studies have reported that doses of 1.0 mg/kg and above can
induce behavioral and physiological changes in non-DREADD expressing animals.[2][6][7] For
instance, C21 has been shown to cause acute diuresis in wild-type mice at doses of 1.0-3.0
mg/kg.[11][12][13] Therefore, the use of appropriate control groups (e.g., non-DREADD
expressing animals receiving C21) is crucial for interpreting experimental results.[14]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of DREADD agonist
21 in rodents.

Protocol 1: General Preparation and Administration of
C21

o Reconstitution: DREADD agonist 21 dihydrochloride is water-soluble.[10] For
intraperitoneal (i.p.) injections, dissolve C21 in sterile 0.9% saline. Some studies have used
a vehicle of 0.5% DMSO in 0.9% saline.[15]

o Dosage Calculation: Prepare a stock solution of C21 at a concentration that allows for the
desired final dose to be administered in a reasonable volume (e.g., 5 ml/kg).[15]

o Administration: Administer the calculated volume of C21 solution to the rodent via the
desired route (e.g., intraperitoneal injection). For behavioral experiments, injections are
typically given 15-30 minutes before testing.[5][6][9]

Protocol 2: DREADD-Mediated Modulation of Feeding
Behavior in Mice

This protocol is adapted from studies investigating the effect of C21 on feeding behavior.[1][3]

o Animal Model: Utilize transgenic mouse lines that allow for targeted expression of DREADDs
in specific neuronal populations (e.g., AgRP-ires-CRE mice).

 Viral Vector Delivery: Stereotactically inject an adeno-associated virus (AAV) carrying a Cre-
dependent DREADD construct (e.g., AAV-DIO-hM3Dg-mCherry) into the brain region of
interest (e.qg., arcuate nucleus). Allow sufficient time for viral expression (typically 3-4 weeks).
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o Experimental Design: In a crossover design, administer different doses of C21 (e.g., 0.3, 1.0,
3.0 mg/kg, i.p.) and a vehicle control to the mice on separate days.

o Behavioral Measurement: Following injection, place the sated mice in a cage with pre-
weighed food and measure food intake at regular intervals (e.g., 0.5, 1, 2, and 3 hours).[1]

e Control Group: Include a control group of non-Cre expressing littermates that receive the
same viral vector and C21 injections to control for off-target effects.[1][3]

Protocol 3: Electrophysiological Recording of DREADD-
Mediated Neuronal Inhibition in Rats

This protocol is based on studies examining the effect of C21 on the activity of nigral
dopaminergic neurons in rats.[2][7]

Animal Model: Use TH-Cre rats to target dopaminergic neurons.

 Viral Vector Delivery: Inject an AAV carrying a Cre-dependent inhibitory DREADD (e.g., AAV-
hSyn-DIO-hM4Di-mCherry) into the substantia nigra pars compacta (SNc).

o Electrophysiological Recordings: After allowing for viral expression, perform in vivo single-
unit extracellular recordings of SNc dopaminergic neurons in anesthetized or awake, head-
fixed rats.

o Drug Administration: Establish a baseline firing rate for a recorded neuron. Administer C21
(e.g., 0.5 mg/kg, i.p.) and continue recording to observe changes in neuronal activity.

o Data Analysis: Quantify the firing rate of the neurons before and after C21 administration to
determine the extent and time course of inhibition.

o Control Experiments: Perform the same experiments in control animals that do not express
the hM4Di DREADD to ensure that the observed effects are not due to off-target actions of
C21.[2][7]
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Caption: Signaling pathways for hM3Dq (Gq) and hM4Di (Gi) DREADDs activated by Agonist
21.

Experimental Workflow
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Caption: A generalized experimental workflow for in vivo DREADD studies using Agonist 21.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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rodents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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